Tetrahydrocortison-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

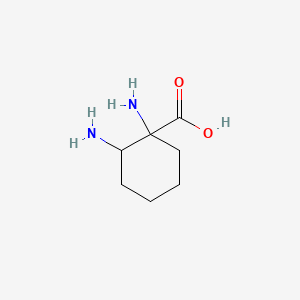

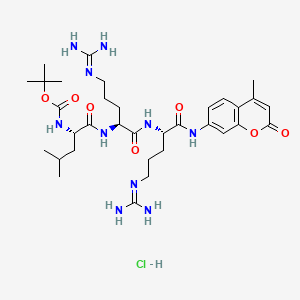

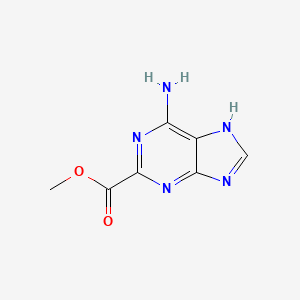

Tetrahydro Cortisone-d5, also known as (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5, is a stable isotope-labeled compound. It is a derivative of cortisone, a glucocorticoid hormone involved in various physiological processes, including metabolism and immune response. The deuterium labeling in Tetrahydro Cortisone-d5 makes it particularly useful in scientific research for tracing and quantification purposes.

Wissenschaftliche Forschungsanwendungen

Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.

Biology: Employed in studies involving hormone regulation and signaling pathways.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cortisone in the body.

Industry: Applied in the development of diagnostic assays and analytical methods for detecting cortisone and its metabolites.

Wirkmechanismus

Target of Action

Tetrahydro Cortisone-d5 is a deuterium-labeled variant of Tetrahydrocortisone . Tetrahydrocortisone is a stress-induced hormone and a urinary metabolite of Cortisone . The primary target of Tetrahydro Cortisone-d5, like Cortisone, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The mode of action of Tetrahydro Cortisone-d5 is similar to that of Cortisone. Corticosteroids like Cortisone bind to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Tetrahydro Cortisone-d5, like Cortisone, is involved in the hypothalamic-pituitary-adrenal (HPA) axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands. Cortisol, the endogenous glucocorticoid, is produced in the adrenal gland through cholesterol metabolism . Tetrahydro Cortisone-d5, being a metabolite of Cortisone, is part of this biochemical pathway.

Pharmacokinetics

The pharmacokinetics of Tetrahydro Cortisone-d5 is expected to be similar to that of Cortisone. Corticosteroids are classified according to potency, mineralocorticoid effects, and duration of hypothalamic-pituitary-adrenal axis suppression . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Tetrahydro Cortisone-d5’s action is expected to be similar to that of Cortisone. Cortisone and its metabolites have significant anti-inflammatory and immunosuppressive effects . These effects are beneficial in treating immune, inflammatory, and neoplastic conditions .

Biochemische Analyse

Biochemical Properties

Tetrahydro Cortisone-d5 plays a significant role in biochemical reactions involving corticosteroid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which catalyzes the interconversion of active cortisol and inactive cortisone. The interaction between Tetrahydro Cortisone-d5 and 11β-HSD is crucial for understanding the regulation of cortisol levels in tissues . Additionally, Tetrahydro Cortisone-d5 can be used to study the activity of other enzymes involved in steroid metabolism, providing insights into the biochemical pathways that regulate steroid hormone levels.

Cellular Effects

Tetrahydro Cortisone-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the glucocorticoid receptor signaling pathway, which plays a vital role in regulating immune responses, inflammation, and cellular stress responses. By modulating the activity of 11β-HSD, Tetrahydro Cortisone-d5 can alter the local concentrations of active cortisol, thereby impacting gene expression and cellular functions . This compound is also used to investigate the effects of corticosteroid metabolism on different cell types, including immune cells, liver cells, and adipocytes.

Molecular Mechanism

The molecular mechanism of Tetrahydro Cortisone-d5 involves its interaction with 11β-HSD enzymes. This interaction leads to the conversion of Tetrahydro Cortisone-d5 to its active or inactive forms, depending on the specific isoform of 11β-HSD involved. The binding of Tetrahydro Cortisone-d5 to 11β-HSD can inhibit or activate the enzyme, thereby influencing the local concentrations of cortisol and cortisone . These changes in enzyme activity can result in alterations in gene expression and cellular responses, providing a detailed understanding of the molecular mechanisms underlying corticosteroid metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro Cortisone-d5 typically involves the reduction of cortisone using deuterium-labeled reducing agents. One common method is the catalytic hydrogenation of cortisone in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the cortisone molecule.

Industrial Production Methods

Industrial production of Tetrahydro Cortisone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tetrahydro Cortisone-d5 can yield 11-keto derivatives, while reduction can produce more saturated analogs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydrocortisol-d5: Another deuterium-labeled derivative of cortisol, used in similar research applications.

Tetrahydrocortisone: The non-labeled version of Tetrahydro Cortisone-d5, commonly found as a metabolite of cortisone.

Tetrahydrocorticosterone: A related compound involved in the metabolism of corticosterone.

Uniqueness

Tetrahydro Cortisone-d5 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in various research applications. This feature distinguishes it from non-labeled analogs and makes it invaluable in studies requiring high accuracy and sensitivity.

Eigenschaften

CAS-Nummer |

1485501-48-1 |

|---|---|

Molekularformel |

C21H32O5 |

Molekulargewicht |

369.513 |

IUPAC-Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |

InChI-Schlüssel |

SYGWGHVTLUBCEM-VFFMWAQASA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |

Synonyme |

(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)